
(2R,3R)-3,4-diaminobutan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3R)-3,4-diaminobutan-2-ol is a chiral compound with two amino groups and one hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-3,4-diaminobutan-2-ol can be achieved through several methods. One common approach involves the reduction of (2R,3R)-3,4-dinitrobutan-2-ol using hydrogen gas in the presence of a palladium catalyst. This reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, to yield the desired diamine compound.
Industrial Production Methods
Industrial production of this compound often involves microbial fermentation processes. Specific strains of bacteria or yeast are genetically engineered to produce the compound in high yields. These microbial routes are advantageous due to their sustainability and cost-effectiveness compared to traditional chemical synthesis methods .
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3R)-3,4-diaminobutan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced further to form simpler amines or alcohols.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides are commonly employed.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Yields simpler amines or alcohols.
Substitution: Forms various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
(2R,3R)-3,4-diaminobutan-2-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis.
Biology: Serves as a precursor for the synthesis of biologically active molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of polymers and other materials with specific properties
Wirkmechanismus
The mechanism of action of (2R,3R)-3,4-diaminobutan-2-ol involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular pathways and biological processes, making it a valuable tool in biochemical research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,3R)-2,3-butanediol: A related compound with similar structural features but different functional groups.
(2S,3S)-3,4-diaminobutan-2-ol: The enantiomer of (2R,3R)-3,4-diaminobutan-2-ol with different stereochemistry.
(2R,3R)-2,3-diaminobutan-1-ol: A compound with a similar backbone but different positioning of functional groups
Uniqueness
This compound is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Its chiral nature makes it particularly valuable in asymmetric synthesis and drug development, where the configuration of molecules can significantly impact their efficacy and safety.
Eigenschaften
Molekularformel |
C4H12N2O |
|---|---|
Molekulargewicht |
104.15 g/mol |
IUPAC-Name |
(2R,3R)-3,4-diaminobutan-2-ol |
InChI |
InChI=1S/C4H12N2O/c1-3(7)4(6)2-5/h3-4,7H,2,5-6H2,1H3/t3-,4-/m1/s1 |
InChI-Schlüssel |
HHZAHYUACNWGAQ-QWWZWVQMSA-N |
Isomerische SMILES |
C[C@H]([C@@H](CN)N)O |
Kanonische SMILES |
CC(C(CN)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


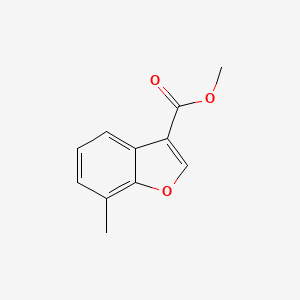
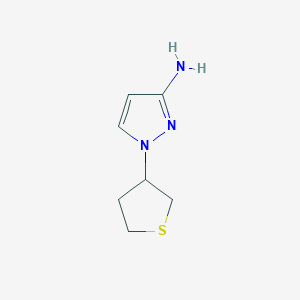
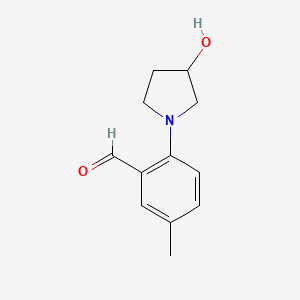
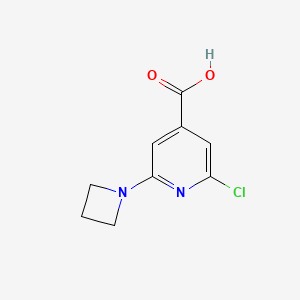
![3-(Bicyclo[3.1.0]hexan-3-YL)prop-2-ynoic acid](/img/structure/B13171971.png)
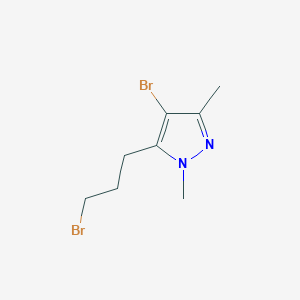

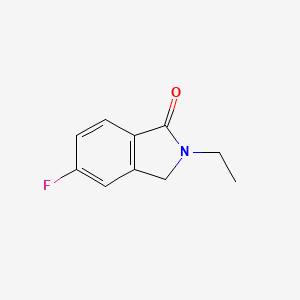
![Ethyl 3-[5-benzamido-2-hydroxy-6-oxo-2-(trifluoromethyl)piperidin-1-yl]propanoate](/img/structure/B13172016.png)

![1-{Bicyclo[2.2.2]octan-2-yl}ethane-1-sulfonamide](/img/structure/B13172027.png)



